2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a brominated pyrazole ring and a piperazine moiety, makes it a valuable candidate for various biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Acylation: The brominated pyrazole is then acylated with an appropriate acylating agent to introduce the acetamide group.
Piperazine Substitution: Finally, the acetamide derivative is reacted with 4-methylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of new pyrazole derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Pharmaceutical Research: It can be used in the development of new therapeutic agents, particularly those targeting the central nervous system or cancer.
Industrial Applications: The compound may also find use in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The brominated pyrazole ring and piperazine moiety may contribute to its binding affinity and selectivity. Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
- 2-(4-fluoro-5-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
- 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide distinguishes it from its chloro, fluoro, and iodo analogs. Bromine’s size and electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
Properties
Molecular Formula |
C11H18BrN5O |
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Molecular Weight |
316.20 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C11H18BrN5O/c1-9-10(12)7-13-17(9)8-11(18)14-16-5-3-15(2)4-6-16/h7H,3-6,8H2,1-2H3,(H,14,18) |
InChI Key |
YARIKUZRBBQFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NN2CCN(CC2)C)Br |
Origin of Product |
United States |
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